molecular formula C6H9NOS B13112986 5-Ethyl-2-methoxythiazole

5-Ethyl-2-methoxythiazole

Cat. No.: B13112986
M. Wt: 143.21 g/mol
InChI Key: ZWPBRBFCZFWKNC-UHFFFAOYSA-N
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Description

5-Ethyl-2-methoxythiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds The structure of this compound consists of a five-membered ring containing sulfur and nitrogen atoms, with an ethyl group at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methoxythiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-methoxythiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

5-Ethyl-2-methoxythiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methoxythiazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi. Additionally, its anti-inflammatory and anticancer activities may be attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

  • 5-Ethyl-2-methylthiazole
  • 2-Methyl-5-methoxythiazole
  • 4-Methyl-5-(2-hydroxyethyl)-thiazole

Comparison: 5-Ethyl-2-methoxythiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Ethyl-2-methylthiazole, the presence of the methoxy group at the 2-position enhances its solubility and reactivity. Similarly, the ethyl group at the 5-position differentiates it from 2-Methyl-5-methoxythiazole, affecting its steric and electronic properties. These differences make this compound a valuable compound for various applications .

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

5-ethyl-2-methoxy-1,3-thiazole

InChI

InChI=1S/C6H9NOS/c1-3-5-4-7-6(8-2)9-5/h4H,3H2,1-2H3

InChI Key

ZWPBRBFCZFWKNC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(S1)OC

Origin of Product

United States

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